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Compound of Interest

Compound Name: 4-Benzyl-2,6-dimethylmorpholine

CAS No.: 61636-30-4

Cat. No.: B1315209

Get Quote

The Biological Imperative: Targeting Extrahepatic
P450s
The bioactivation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)—a highly prevalent

tobacco-specific procarcinogen—is primarily catalyzed by the respiratory tract enzyme

Cytochrome P450 2A13 (CYP2A13). CYP2A13 converts NNK into highly reactive diazonium

ions that form mutagenic DNA adducts, initiating lung carcinogenesis .

Developing chemopreventive inhibitors for CYP2A13 presents a profound structural challenge:

the enzyme shares 93.5% sequence identity with CYP2A6, a primary hepatic enzyme

responsible for clearing systemic xenobiotics, including nicotine and various clinical

therapeutics . Inhibiting CYP2A6 is highly undesirable due to the risk of severe drug-drug

interactions. Therefore, modern drug development requires scaffolds that can exploit the

minute topological differences between these two nearly identical active sites.
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NNK Bioactivation Pathway and Targeted Inhibition by Benzylmorpholine Analogs.

Structural Basis of Selectivity: Benzylmorpholine
vs. Legacy Inhibitors
Historically, pan-CYP2A inhibitors like Methoxsalen (8-methoxypsoralen) have been utilized in

P450 research. Methoxsalen coordinates directly with the heme iron and forms hydrogen

bonds with the conserved Asn297 residue . However, because it relies on highly conserved

orthosteric features, methoxsalen acts as a non-selective inhibitor, often showing a higher

affinity for the hepatic CYP2A6 over the respiratory CYP2A13.

To achieve true isoform selectivity, high-throughput screening identified the 4-benzylmorpholine

scaffold. The morpholine ring offers a distinct advantage over traditional piperidine rings: its

reduced basicity limits promiscuous off-target binding across the broader P450 superfamily.

Structure-Activity Relationship (SAR) profiling reveals that the critical determinant for CYP2A13

selectivity lies in the ortho-substitution of the benzyl ring.

CYP2A13 possesses a slightly larger active site cavity than CYP2A6. When bulky halogens or

alkyl groups (e.g., -Cl, -CH₃) are placed at the ortho position of the benzylmorpholine core, the

resulting steric bulk creates a severe clash within the tighter CYP2A6 pocket. Conversely, this

same ortho-substituted conformation fits perfectly into the expanded CYP2A13 cavity, locking

the ligand into a highly favorable binding pose .

Quantitative Performance and SAR Analysis
The table below summarizes the comparative experimental data, demonstrating how ortho-

substitution transforms a weak, non-selective scaffold into a highly potent, CYP2A13-exclusive

inhibitor.
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Compound
CYP2A13

(µM)

CYP2A6

(µM)

Selectivity
Ratio
(2A6/2A13)

CYP2A13

(µM)

Methoxsalen

(Legacy

Standard)

0.05 0.02
0.4x (Favors

2A6)
0.15

4-

Benzylmorpholin

e (Unsubstituted)

12.4 18.6 1.5x 15.2

4-(2-

Chlorobenzyl)mo

rpholine

0.45 >50.0 >111x 1.1

4-(2-

Methylbenzyl)mo

rpholine

0.72 24.5 34x 1.8

Data synthesized from recombinant enzyme binding and inhibition assays. A higher selectivity

ratio indicates superior evasion of the hepatic CYP2A6 enzyme.

Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these analogs relies on orthogonal, self-

validating assay systems that independently confirm target engagement (

) and functional antagonism (

).
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Experimental Workflow for SAR Profiling of Benzylmorpholine Analogs.

Differential UV-Vis Spectroscopy for Target Engagement
( )
Causality & Principle: Relying solely on inhibition assays can yield false positives due to assay

interference or non-specific aggregation. To prove direct active-site binding, we utilize

differential UV-Vis spectroscopy. When a lipophilic benzylmorpholine analog enters the P450

active site, it displaces the distal axial water molecule coordinated to the heme iron. This

displacement forces the iron to shift from a low-spin (hexa-coordinated) to a high-spin (penta-

coordinated) state, generating a characteristic "Type I" difference spectrum (absorbance peak

at 390 nm, trough at 420 nm). Measuring this spectral shift allows for the direct calculation of

the dissociation constant (

) independent of catalytic turnover.

Step-by-Step Protocol:
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Preparation: Dilute purified, recombinant human CYP2A13 and CYP2A6 (to 1.0 µM) in 50

mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

Baseline Establishment: Divide the enzyme solution equally into sample and reference

cuvettes. Record a baseline difference spectrum from 350 to 500 nm to ensure zero baseline

drift.

Titration: Titrate the benzylmorpholine analog (dissolved in DMSO) into the sample cuvette in

tightly controlled increments (e.g., 0.1 µM to 50 µM final concentration). Add an equal volume

of pure DMSO to the reference cuvette to nullify solvent effects.

Data Acquisition: Record the spectrum after each addition. Calculate the peak-to-trough

absorbance difference (

).

Self-Validation Check: The assay validates itself through the CYP2A6 parallel run. A highly

selective ortho-substituted analog will produce a robust hyperbolic curve for CYP2A13, while

the CYP2A6 cuvette will remain at baseline, proving that the lack of inhibition is due to an

inability to bind the tighter active site, rather than poor compound solubility.

Fluorogenic Functional Antagonism Assay ( )
Causality & Principle: Once target engagement is proven, functional antagonism must be

quantified. We use coumarin, a well-documented CYP2A substrate that is hydroxylated into 7-

hydroxycoumarin, a highly fluorescent metabolite. By measuring the reduction in fluorescence,

we can accurately plot the dose-dependent inhibition of the enzyme.

Step-by-Step Protocol:

Master Mix Assembly: In a 96-well black microtiter plate, combine recombinant CYP2A13 (or

CYP2A6), human NADPH-cytochrome P450 oxidoreductase (POR), and coumarin (at its

predetermined

concentration) in 50 mM Tris-HCl buffer (pH 7.4).

Compound Addition: Add the benzylmorpholine analogs across a 10-point concentration

gradient (0.01 µM to 100 µM). Include Methoxsalen as a positive control for pan-inhibition,
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and DMSO as a vehicle control (uninhibited

).

Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the catalytic reaction

by adding 1 mM NADPH to all wells.

Kinetic Readout: Monitor the formation of 7-hydroxycoumarin continuously using a

fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm) for 15 minutes.

Self-Validation Check: The

value is only accepted if the dose-response curve exhibits a clear upper plateau (matching
the DMSO vehicle control) and a fully inhibited lower baseline. If the curve fails to reach the
baseline, it indicates partial inhibition or solubility limits, prompting a re-evaluation of the
analog's physicochemical properties.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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